Cerium (IV) ammonium sulfate

Description

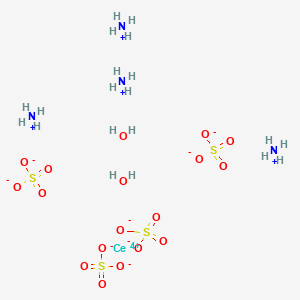

Structure

2D Structure

Propriétés

IUPAC Name |

tetraazanium;cerium(4+);tetrasulfate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ce.4H3N.4H2O4S.2H2O/c;;;;;4*1-5(2,3)4;;/h;4*1H3;4*(H2,1,2,3,4);2*1H2/q+4;;;;;;;;;;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCNAMBGKEDPVGQ-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].[NH4+].[NH4+].O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ce+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CeH20N4O18S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30897728 | |

| Record name | Ammonium cerium sulfate ((NH4)4Ce(SO4)4) dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30897728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

632.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10378-47-9 | |

| Record name | Ammonium cerium sulfate ((NH4)4Ce(SO4)4) dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30897728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Crystallization Science of Cerium Iv Ammonium Sulfate

Precision Synthesis Routes for High-Purity Cerium (IV) Ammonium (B1175870) Sulfate (B86663)

The generation of cerium (IV) ammonium sulfate with purity levels exceeding 99.99% is critical for its application in fields requiring high-performance materials. google.com Advanced synthesis routes focus on meticulous control over reaction conditions to achieve desired purity and morphology.

A prominent method for synthesizing high-purity this compound involves a multi-step process of controlled precipitation and crystallization. google.com This technique begins with the dissolution of a cerium precursor, such as cerium carbonate, in a sulfuric acid solution to produce a cerous sulfate solution. The subsequent step involves the oxidation of cerium(III) to cerium(IV). This is achieved by adding the cerous sulfate solution to a mixed solution of ammonia (B1221849) water and hydrogen peroxide, which precipitates cerium(IV) as cerium hydroxide (B78521) (Ce(OH)₄). google.com

The final stage involves the carefully controlled crystallization of the target compound. The cerium hydroxide precipitate is treated with a sulfuric acid solution, heated, and stirred to facilitate the formation of ammonium ceric sulfate crystals. google.com These crystals are then separated via suction filtration or centrifugation, washed, and dried to yield the high-purity product. google.com This method is designed to be a green, cyclical process that minimizes waste and maximizes product yield. google.com

The following table summarizes the key reaction parameters and their typical ranges in a controlled synthesis process designed for high purity. google.com

| Parameter | Stage | Controlled Range | Purpose |

| Reaction Temperature | Oxidation/Precipitation | 0 °C to 30 °C | Control precipitation of Cerium(IV) hydroxide |

| Heating Temperature | Post-Precipitation | 60 °C to 100 °C | Ensure complete reaction |

| pH | Crystallization | 1 to 3 | Optimize crystal formation and purity |

| Sulfuric Acid Concentration | Crystallization | 50-98% (mass concentration) | Induce crystallization of the final product |

Adherence to these optimized parameters allows for the synthesis of a product with a purity greater than 99.99% and a high Ce⁴⁺ content. google.com

Modern synthetic strategies increasingly incorporate the principles of green chemistry to minimize environmental impact. The controlled precipitation method described is an example of such an approach. google.com This process is characterized as a "green cycle" because it is designed for high efficiency and minimal waste generation. The method boasts a high recovery rate of over 95% and avoids the discharge of wastewater, which is a significant environmental advantage over traditional methods. google.com The use of hydrogen peroxide as an oxidant is also favorable from a green chemistry perspective, as its primary byproduct is water. google.com

Fundamental Coordination Chemistry and Solution Behavior of Cerium Iv Ammonium Sulfate

Complexation Equilibria of Cerium (IV) with Sulfate (B86663) and Other Ligands in Aqueous Media

In aqueous sulfuric acid, cerium(IV) forms a series of complexes with sulfate and bisulfate ions. The speciation is dependent on the concentration of the sulfate ions. Spectrophotometric studies have identified the successive formation of complexes such as [CeSO₄]²⁺, [Ce(SO₄)₂], and [Ce(SO₄)₃]²⁻ as the sulfate concentration increases. researchgate.net More recent investigations combining spectroscopic techniques and density functional theory (DFT) calculations suggest that in sulfuric acid, the dominant Ce⁴⁺ species is [Ceᴵⱽ(H₂O)₆(HSO₄)₃]⁺. nih.govacs.org This indicates that bisulfate acts as a significant ligand in these acidic conditions.

In contrast, the cerium(III) ion shows a much lower affinity for sulfate complexation and is preferentially coordinated by water molecules, existing predominantly as [Ceᴵᴵᴵ(H₂O)₉]³⁺ in most acidic solutions. nih.govacs.org This differential complexation behavior between Ce(IV) and Ce(III) is a key factor influencing the redox potential of the couple.

Table 1: Predominant Cerium Species in Different Aqueous Media

| Ion | Medium | Dominant Species |

| Ce(III) | Most Acids | [Ceᴵᴵᴵ(H₂O)₉]³⁺ |

| Ce(IV) | Sulfuric Acid | [Ceᴵⱽ(H₂O)₆(HSO₄)₃]⁺, [CeSO₄]²⁺, [Ce(SO₄)₂], [Ce(SO₄)₃]²⁻ |

| Ce(IV) | Perchloric Acid (non-complexing) | [Ceᴵⱽ(H₂O)₉]⁴⁺ |

The nature of the acidic medium has a profound impact on the hydration and complexation state of cerium(IV). In strongly acidic solutions, the high concentration of H⁺ ions suppresses the hydrolysis of the Ce⁴⁺ ion. However, the type of acid anion present dictates the extent of complexation.

In non-complexing acidic media, such as perchloric acid (HClO₄), the Ce⁴⁺ ion is primarily hydrated, existing as [Ceᴵⱽ(H₂O)₉]⁴⁺. acs.orgacs.org In contrast, in sulfuric acid, the sulfate and bisulfate ions are strong ligands for Ce⁴⁺, leading to the formation of the aforementioned sulfato- and bisulfato-complexes. nih.govacs.org This complexation with anions stabilizes the Ce(IV) oxidation state. researchgate.net The significant shift in the standard redox potential of the Ce(IV)/Ce(III) couple in different acids is a direct consequence of this difference in Ce⁴⁺ complexation. nih.govacs.org For instance, the redox potential is approximately 1.44 V vs. SHE in H₂SO₄, whereas it is 1.74 V vs. SHE in HClO₄. researchgate.net

The high charge of the hydrated [Ce(H₂O)n]⁴⁺ ion makes it a strong Lewis acid, and it is prone to hydrolysis and polymerization, especially at lower acid concentrations, which can lead to the precipitation of cerium(IV) oxide (CeO₂). researchgate.netwikipedia.org

The charge transfer process between Ce(III) and Ce(IV) in sulfuric acid is not a simple electron transfer but involves preceding chemical steps, specifically ligand exchange. nih.govacs.org The kinetics of this process are independent of the electrode material, suggesting an outer-sphere electron transfer mechanism. nih.gov

A proposed two-step mechanism involves a rapid ligand exchange where the anion-complexed Ce⁴⁺ species, [Ceᴵⱽ(H₂O)₆(HSO₄)₃]⁺, exchanges its bisulfate ligands for water molecules to form [Ceᴵⱽ(H₂O)₉]⁴⁺. acs.org This is followed by a rate-determining electron transfer step between [Ceᴵⱽ(H₂O)₉]⁴⁺ and [Ceᴵᴵᴵ(H₂O)₉]³⁺, which can be described by Marcus theory. nih.govacs.org

The Gibbs free energy for the ligand exchange step ([Ceᴵⱽ(H₂O)₆(HSO₄)₃]⁺ + 3H₂O ⇌ [Ceᴵⱽ(H₂O)₉]⁴⁺ + 3HSO₄⁻) has been shown to be in good agreement with the experimentally observed shift in the redox potential of the Ce(IV)/Ce(III) couple when moving from a non-complexing acid like perchloric acid to sulfuric acid. acs.org

Electrochemical Behavior and Redox Potentials of the Ce(IV)/Ce(III) Couple in Sulfate Solutions

The electrochemical behavior of the Ce(IV)/Ce(III) redox couple is highly sensitive to the composition of the electrolyte, particularly the presence of sulfate ions.

The charge transfer between Ce(IV) and Ce(III) in sulfate media exhibits significant asymmetry, which has been a subject of detailed investigation. nih.gov The mechanism is understood to be a chemical-electrochemical (CE) process. nih.govacs.org

The composition of the electrolyte has a dramatic effect on the redox potential of the Ce(IV)/Ce(III) couple. nih.gov This is primarily due to the stabilization of the Ce(IV) state through complexation with anions present in the electrolyte. researchgate.net

In sulfuric acid, the formation of stable Ce(IV)-sulfate complexes lowers the redox potential to around +1.44 V versus the standard hydrogen electrode (SHE). wikipedia.org In contrast, in perchloric acid, where anion complexation is minimal, the potential is significantly higher. researchgate.net The use of mixed electrolytes, for instance, a combination of methanesulfonic acid (MSA) and sulfuric acid, has been explored to enhance the solubility and reversibility of the cerium redox reaction. iaea.orgresearchgate.net Even in these mixed systems, the presence of sulfate has a pronounced effect on the redox behavior. The exchange current densities for the Ce(IV)/Ce(III) couple can vary depending on the ratio of the different acids in the electrolyte. iaea.orgresearchgate.net

Table 2: Redox Potential of the Ce(IV)/Ce(III) Couple in Various Acidic Media

| Acidic Medium | Redox Potential (V vs. SHE) |

| H₂SO₄ | ~1.44 |

| HClO₄ | ~1.74 |

| HNO₃ | ~1.61 |

| HCl | ~1.28 |

Electrochemical Regeneration and Cycling Performance

The utility of cerium (IV) ammonium (B1175870) sulfate in various applications, particularly as a redox mediator in organic synthesis and in redox flow batteries (RFBs), is critically dependent on the efficient electrochemical regeneration of the Ce(IV) species from its reduced Ce(III) form. soton.ac.uk This process involves the anodic oxidation of Ce(III) to Ce(IV), which allows for the repeated use of the cerium salt, making industrial processes more economical and environmentally sustainable. soton.ac.ukacs.org The performance of this regeneration and the stability of the compound over numerous cycles are governed by several electrochemical and solution parameters.

The electrochemical behavior of the Ce(III)/Ce(IV) redox couple is significantly influenced by the composition of the electrolyte and operating conditions. elsevierpure.comresearchgate.net In sulfuric acid medium, which is commonly used due to the solubility and stability of the cerium sulfate complexes, both the concentration of the acid and the temperature play crucial roles. soton.ac.ukelsevierpure.comresearchgate.net Studies have shown that an increase in the concentration of sulfuric acid can lead to a decrease in the redox peak currents. elsevierpure.comresearchgate.net Conversely, elevated temperatures are generally favorable, causing an increase in peak currents for the redox reactions and improving current efficiency. elsevierpure.comresearchgate.net

Research into the application of the Ce(III)/Ce(IV) couple in redox flow batteries has provided detailed insights into its performance metrics. Constant-current electrolysis experiments have quantified the efficiency of the regeneration process. For instance, at 298 K, the current efficiency for the oxidation of Ce(III) was found to be 73%, while the coulombic efficiency in a Ce-V cell was approximately 87%, indicating minimal self-discharge. elsevierpure.comresearchgate.net The development of advanced electrode materials has further enhanced these performance characteristics. The use of catalyzed electrodes, such as SnO₂-modified graphite (B72142) felt, has been shown to significantly boost the electrochemical reactivity towards the Ce(IV)/Ce(III) redox reactions. researchgate.net This enhancement is reflected in substantial increases in energy efficiency, particularly at high current densities. researchgate.net

The long-term cycling performance is a key determinant of the practical viability of cerium (IV) ammonium sulfate in applications requiring repeated regeneration. Stability tests are crucial to understand how the material withstands numerous oxidation-reduction cycles. Long-term cycling has confirmed the outstanding stability of cerium-based systems when using appropriately designed electrodes. researchgate.net For example, SnO₂-catalyzed electrodes have demonstrated excellent durability in cerium-based RFBs. researchgate.net While in a different context of thermochemical cycles, studies on ceria (cerium oxide) have also demonstrated significant retention of reactivity, with one study showing approximately 86.4% of initial fuel production being retained after 2000 cycles, highlighting the inherent robustness of the cerium redox system. repec.org The kinetics of the Ce(III)/Ce(IV) electron transfer are complex and have been found to follow a two-step mechanism involving a chemical step (ligand exchange) followed by a rate-determining electron transfer step. acs.orgnih.gov

The following tables summarize key research findings on the electrochemical performance of the Ce(III)/Ce(IV) redox couple.

Table 1: Electrochemical Performance Data for the Ce(III)/Ce(IV) Redox Couple

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Oxidation Current Efficiency | 73% | Constant-current electrolysis at 298 K in H₂SO₄ | elsevierpure.com, researchgate.net |

| Reduction Current Efficiency | 78% | Constant-current electrolysis at 298 K in H₂SO₄ | elsevierpure.com, researchgate.net |

| Coulombic Efficiency | ~87% | Ce-V redox flow battery | elsevierpure.com, researchgate.net |

| Open-Circuit Voltage | 1.870 ± 0.005 V | Fully charged Ce-V cell, stable for >48h | elsevierpure.com, researchgate.net |

| Energy Efficiency Increase | 41.2% | With SnO₂-catalyzed electrode vs. pristine graphite felt at 30 mA cm⁻² | researchgate.net |

| Redox Potential | ~+1.44 V | Standard potential | wikipedia.org |

Table 2: Research Findings on Cycling Stability and Electrode Performance

| Finding | Electrode/System | Significance | Source |

|---|---|---|---|

| Excellent Durability | SnO₂-modified graphite felt | Confirmed outstanding stability in long-term cycling for Ce-based RFBs. | researchgate.net |

| Symmetric Current Ratio | C–TiO₂–PdO composite | Ce(III)/Ce(IV) active species presented a symmetric oxidation/reduction current ratio of 1.09. | mdpi.com |

| Reactivity Retention | Porous Ceria (CeO₂) | Retained ~86.4% of initial reactivity after 2000 thermochemical cycles. | repec.org |

| Kinetic Mechanism | Platinum Electrode | Exchange current densities increase with Ce(IV) concentration up to 0.04 M. | acs.org |

These findings underscore the promising electrochemical characteristics of the this compound system. The efficiency of its regeneration and its robust performance over extended cycling periods, especially when paired with advanced electrode materials, make it a viable candidate for various industrial electrochemical applications. soton.ac.uk

Advanced Analytical Chemistry Applications and Methodological Development

Oxidimetric Titrimetry Utilizing Cerium (IV) Ammonium (B1175870) Sulfate (B86663)

Cerimetry, a type of redox titration, employs cerium (IV) ions as the oxidizing titrant. Cerium (IV) ammonium sulfate is a preferred source for these titrations due to its stability and high oxidizing power. pharmacyinfoline.comchemiis.com The fundamental principle involves the reduction of the yellow ceric (Ce⁴⁺) ions to colorless cerous (Ce³⁺) ions upon reaction with a reducing agent. pharmacyinfoline.com This distinct color change can, in some cases, serve as an indicator of the titration's endpoint. pharmacyinfoline.comslideshare.net

The efficacy of this compound in redox titrations is rooted in the high oxidation potential of the Ce⁴⁺/Ce³⁺ couple. slideshare.net In a sulfuric acid medium, which is necessary to prevent the hydrolysis and precipitation of basic cerium salts, Ce(SO₄)₂ acts as a strong oxidizing agent. slideshare.net The core reaction mechanism involves the transfer of one electron from the analyte (the reducing agent) to the cerium (IV) ion:

Ce⁴⁺ + e⁻ → Ce³⁺

Investigations into the charge-transfer mechanism of the Ce³⁺/Ce⁴⁺ redox couple have revealed it to be highly asymmetric. acs.org Structural studies indicate that Ce³⁺ preferentially coordinates with water molecules, while Ce⁴⁺ forms complexes with bisulfate ions in sulfuric acid solutions. acs.org This structural change between the oxidized and reduced forms is a key aspect of the reaction mechanism and influences the reaction kinetics. acs.org The redox reactions are generally rapid and quantitative in a strongly acidic medium, which is a prerequisite for their use in titrimetric analysis. researchgate.net

The strong oxidizing nature of cerium (IV) has facilitated the development of high-precision methods for the determination of a wide array of analytes. Potentiometric titrations, which monitor the electric potential of the reaction, offer a precise way to determine the endpoint. vernier.com For instance, the reaction between iron (II) and cerium (IV) can be monitored potentiometrically to determine the concentration of iron (II) ions in a sample. vernier.com

Another high-precision technique is coulometric titration, where the titrant is generated electrochemically. Cerium (IV) can be accurately assayed via precise coulometric titration with electrogenerated iron (II). rsc.org This method provides a high degree of accuracy and is used for the standardization of cerium (IV) solutions. rsc.org

Back titration is another commonly employed high-precision method. In this technique, a known excess of a standardized cerium (IV) solution is added to the analyte. After the reaction is complete, the unreacted cerium (IV) is titrated with a standard solution of a reducing agent, such as ferrous ammonium sulfate (FAS). nih.govresearchgate.net This approach is particularly useful when the direct titration is not feasible. nih.gov

| Titration Method | Principle | Application Example |

| Direct Titration | The analyte is directly titrated with a standard solution of this compound. | Determination of various reducing substances. slideshare.net |

| Potentiometric Titration | The change in electrode potential is monitored to detect the equivalence point. | Determination of iron (II) ions. vernier.comresearchgate.net |

| Back Titration | An excess of cerium (IV) solution is added to the analyte, and the unreacted portion is titrated with a standard reducing agent. | Determination of ethionamide (B1671405). nih.govresearchgate.net |

| Coulometric Titration | The titrant (e.g., iron (II)) is generated electrochemically to react with cerium (IV). | High-precision assay of cerium (IV) solutions. rsc.org |

The characterization of reaction kinetics and stoichiometry is crucial for the development of accurate analytical methods. For instance, in the determination of ethionamide using cerium (IV) sulfate, direct titration was found to be unsuccessful. nih.gov However, a back titrimetric assay was developed where a contact time of 5 minutes was found to be optimal for the reaction to go to completion within the studied concentration range. nih.govresearchgate.net

The stoichiometry of the reaction between the drug and the oxidant was determined to be 1:2 (ethionamide: Ce(IV)). nih.govresearchgate.net This fixed reaction ratio is fundamental for calculating the amount of the analyte. Such studies ensure that the analytical method is based on a well-defined and reproducible chemical reaction. The redox reaction between Ce⁴⁺ and iodide (I⁻) ions is also rapid and quantitative in acidic solutions, forming the basis for iodo-potentiometric methods. researchgate.net

| Analyte | Method | Stoichiometry (Analyte:Ce(IV)) | Key Condition |

| Ethionamide | Back Titration | 1:2 | 5-minute reaction time in 0.4 M H₂SO₄. nih.govresearchgate.net |

| Iodide | Iodo-potentiometric | 2:2 (I⁻:Ce⁴⁺) | Strongly acidic medium (pH 1). researchgate.net |

| Iron (II) | Potentiometric Titration | 1:1 | Acidic solution. vernier.com |

Chromatographic Methodologies and Detection Principles

Beyond titrimetry, this compound serves as a valuable reagent in various chromatographic techniques, primarily for the visualization and detection of separated compounds.

In thin-layer chromatography (TLC), cerium (IV) compounds are key components of staining agents used for the visualization of separated analytes that are not visible under UV light. A common and versatile staining solution is the Ceric Ammonium Molybdate (CAM) stain. rochester.edustanford.edu This stain is prepared by dissolving ceric ammonium sulfate and ammonium molybdate in sulfuric acid. rochester.edu When a developed TLC plate is dipped into the CAM stain and gently heated, various organic compounds appear as blue spots against a white or pale yellow background. aga-analytical.com.pl This visualization technique is highly sensitive and can detect very low concentrations of products. aga-analytical.com.pl

The impregnation of silica gel TLC plates with ammonium cerium (IV) nitrate (B79036) has also been explored to enhance the separation of specific compound classes, such as aromatic amines. oup.com The choice of the stationary phase, which can range from silica gel and alumina to cellulose, is critical for the success of the separation. oup.com

| Stain Composition | Preparation | Application |

| Ceric Ammonium Molybdate (CAM) | Ceric ammonium sulfate, ammonium molybdate, and concentrated sulfuric acid in water. rochester.edustanford.edu | General purpose visualization of organic compounds on TLC plates, especially effective for hydroxy groups. rochester.edu |

| Cerium Sulfate | Cerium (IV) sulfate in an acidic solution. | Used for staining compounds that are difficult to visualize with other reagents. aga-analytical.com.pl |

This compound is also utilized in spectrophotometric methods for quantitative analysis. These methods often rely on the oxidizing properties of Ce(IV). One common approach involves reacting the analyte with a measured excess of Ce(IV). The unreacted Ce(IV) is then reacted with a chromogenic reagent to produce a colored species, the absorbance of which is measured. The amount of analyte is inversely proportional to the absorbance of the colored product. For example, in the analysis of ethionamide, the residual cerium (IV) is reacted with o-dianisidine to form an orange-red product with an absorbance maximum at 470 nm. nih.govresearchgate.net

Alternatively, cerium (IV) can react with a substance to form a colored complex that can be directly measured. For instance, N-p-Chlorophenylcinnamohydroxamic acid reacts with cerium (IV) to form an orange-colored complex that can be extracted into chloroform and measured spectrophotometrically at 460 nm. core.ac.uk Similarly, o-phenylenediamine forms an orange-red color with Ce(IV) with an absorption maximum at 470 nm, which can be used for its determination in steel samples. ias.ac.in These methods provide sensitive and selective means for the quantification of various substances. core.ac.uknii.ac.jp

| Analyte | Reagent System | Wavelength (λmax) | Principle |

| Ethionamide | Cerium (IV) sulfate / o-dianisidine | 470 nm | Indirect determination via measurement of residual oxidant. nih.govresearchgate.net |

| Cerium (IV) | N-p-Chlorophenylcinnamohydroxamic acid | 460 nm | Direct determination of Ce(IV) via formation of a colored complex. core.ac.uk |

| Cerium (IV) | o-phenylenediamine | 470 nm | Direct determination of Ce(IV) via formation of a colored complex. ias.ac.in |

| Methoxamine | Cerium (IV) / Rhodamine-B | 505 nm | Oxidation of the drug by Ce(IV) yields a quantifiable purple product. nih.gov |

Catalytic Applications and Mechanistic Studies of Cerium Iv Ammonium Sulfate

Homogeneous Catalysis Mediated by Cerium (IV) Ammonium (B1175870) Sulfate (B86663)

In homogeneous catalysis, cerium (IV) ammonium sulfate and its related salt, cerium (IV) ammonium nitrate (B79036) (CAN), serve as versatile reagents for a multitude of organic transformations. nih.govresearchgate.net The chemistry is largely governed by radical and radical cation intermediates generated through single-electron transfer processes. nih.gov

The primary mechanistic pathway for reactions mediated by this compound involves a single electron transfer (SET) from the organic substrate to the Ce(IV) center, which is consequently reduced to Ce(III). acs.orgresearchgate.net This process generates a radical cation from the substrate, which can then undergo various subsequent reactions.

The versatility of Ce(IV) reagents like cerium (IV) ammonium nitrate (CAN) in organic synthesis is well-documented. acs.orgresearchgate.net They are capable of oxidizing a wide range of organic molecules, initiating reactions through the formation of radical and cation radical intermediates. nih.gov For instance, the oxidation of anions by CAN can generate heteroatom-centered radicals, which can then participate in addition reactions. scispace.com This SET process is foundational to many of the synthetic applications of cerium (IV) salts.

This compound is a potent oxidant for a variety of organic substrates, including aromatic rings and alcohols. chemicalbook.comsynthetikaeu.com The kinetics of these oxidation reactions are influenced by factors such as the concentrations of the reactants and the reaction conditions. For example, in the oxidation of ammonium sulfite, the reaction was found to be first order with respect to ammonium sulfite. researchgate.netasianpubs.org

The oxidation of aromatic compounds can lead to the formation of quinones. chemicalbook.com While cerium (IV) ammonium nitrate (CAN) is widely used, this compound (CAS) is a valuable alternative, particularly when the nitrate ligands in CAN could lead to unwanted side products like nitrate esters. chemicalbook.com The reaction pathway for these oxidations typically involves the initial SET to form a radical cation, followed by further oxidation, nucleophilic attack by solvent or other species, or rearrangement.

Table 1: Kinetic Data for the Oxidation of Ammonium Sulfite

| Parameter | Reaction Order |

|---|---|

| Ammonium Sulfite | 1 |

| Fe²⁺ (catalyst) | 0.4 |

Data sourced from kinetic studies on the catalytic oxidation of ammonium sulfite. researchgate.netasianpubs.org

Cerium (IV)-mediated reactions have proven to be highly effective in the formation of both carbon-carbon (C-C) and carbon-heteroatom bonds. nih.govscispace.comrsc.org The generation of carbon-centered radicals through SET oxidation of 1,3-dicarbonyl compounds, for instance, allows for their subsequent addition to alkenes, leading to the synthesis of dihydrofurans and furanones. rsc.org These reactions often proceed under milder conditions and can provide superior yields compared to other oxidants like Mn(OAc)₃. rsc.org

Furthermore, cerium (IV) reagents facilitate the formation of carbon-heteroatom bonds. This can occur through the trapping of radical cations by nucleophiles or through the oxidative addition of heteroatom-centered radicals to unsaturated systems. nih.govscispace.com For example, azide radicals, generated from the oxidation of sodium azide by CAN, can add to olefins to form trans-α-azido-β-nitratoalkanes. scispace.com This methodology has been successfully applied to construct C-N, C-S, C-Se, C-Br, and C-I bonds. scispace.com

Table 2: Examples of Cerium (IV) Mediated Bond-Forming Reactions

| Reactants | Reagent | Bond Formed | Product Type |

|---|---|---|---|

| 1,3-Dicarbonyl Compound + Alkene | CAN | C-C | Dihydrofuran/Furanone |

| Alkene + Sodium Azide | CAN | C-N | α-azido-β-nitratoalkane |

CAN (Ceric Ammonium Nitrate) is a related and widely studied Ce(IV) reagent. scispace.comrsc.org

Heterogeneous Catalysis and Solid Acidic Properties

While homogeneous catalysis with cerium (IV) compounds is effective, challenges related to catalyst recovery and reuse have prompted the development of heterogeneous systems. researchgate.net Cerium (IV) sulfate, in particular, has shown promise as a solid acidic catalyst. researchgate.netcjcatal.com

Cerium (IV) sulfate tetrahydrate (Ce(SO₄)₂·4H₂O) has been identified as a novel inorganic solid acidic catalyst. researchgate.netcjcatal.com These solid acid catalysts possess Brønsted and/or Lewis acid sites that are crucial for their catalytic activity. researchgate.netinformahealthcare.com They can be prepared by methods such as doping cerium onto a support like zirconia and then modifying it with sulfate groups. researchgate.net The resulting materials, such as Ce(SO₄)₂/ZrO₂, exhibit strong acid sites and a significant number of Brønsted acid sites, which can enhance catalytic performance in reactions like the synthesis of polyoxymethylene dimethyl ethers. researchgate.net

The acidic properties of these catalysts are influenced by the preparation method and the distribution of sulfate groups. researchgate.net These solid acids offer advantages over homogeneous catalysts, including easier separation from the reaction mixture and reduced corrosion issues. informahealthcare.com

A key advantage of heterogeneous catalysts is their potential for recovery and reuse. researchgate.net Studies on cerium (IV) sulfate-based catalysts have demonstrated good reusability. For example, in the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, the Ce(SO₄)₂·4H₂O catalyst could be recovered and reused for at least five cycles with only a slight decrease in its catalytic activity. researchgate.netcjcatal.com Similarly, a nanocomposite catalyst containing cerium (IV) could be reused at least ten times without a significant loss of activity. researchgate.net

Table 3: Reusability of a Heterogeneous Cerium (IV) Sulfate Catalyst

| Cycle | Yield (%) |

|---|---|

| 1 | 95 |

| 2 | 94 |

| 3 | 92 |

| 4 | 91 |

| 5 | 90 |

Data represents the synthesis of 2,3-dihydroquinazolin-4(1H)-ones using Ce(SO₄)₂·4H₂O as the catalyst. researchgate.netcjcatal.com

Role in Environmental Catalysis and Remediation Processes

This compound serves as a potent oxidizing agent and catalyst in various environmental applications aimed at the degradation of pollutants and the control of harmful emissions. mdpi.com

Cerium(IV) is a powerful one-electron oxidant that is central to the Mediated Electrochemical Oxidation (MEO) process for the complete destruction of hazardous organic wastes. mdpi.comnih.gov In this system, the Ce(IV) ion acts as an electron shuttle. Ce(III) is oxidized to Ce(IV) at the anode of an electrochemical cell. This regenerated Ce(IV) then effectively mineralizes organic pollutants in the bulk solution, converting them into carbon dioxide, water, and other simple inorganic products. nih.gov The Ce(IV) is reduced back to Ce(III) in the process and returns to the anode for reoxidation, creating a catalytic cycle.

The mechanism involves the generation of highly reactive radical intermediates from the organic substrate upon interaction with the Ce(IV) ion. This process is particularly effective for refractory organic compounds that are resistant to other treatment methods. nih.gov The strong oxidizing potential of the Ce(IV)/Ce(III) couple (around +1.44 V) allows for the breakdown of a wide range of organic structures. researchgate.net This method has been successfully applied to the destruction of pollutants like ethylenediaminetetraacetic acid (EDTA), with studies showing nearly 90% mineralization under optimized conditions of temperature and reactant concentrations. nih.gov

In the selective catalytic reduction (SCR) of nitrogen oxides (NOx) with ammonia (B1221849) (NH₃), cerium-based catalysts are highly effective. However, they are susceptible to deactivation by sulfur dioxide (SO₂), a common component of flue gas. The presence of ammonia in the reaction stream plays a crucial protective role against SO₂ poisoning, a mechanism in which cerium sulfates are intimately involved. researchgate.net

SO₂ can adsorb on the catalyst surface and be oxidized to SO₃, which then reacts with the active ceria (CeO₂) to form inert cerium sulfates (e.g., Ce₂(SO₄)₃ or Ce(SO₄)₂). This process blocks active sites and reduces catalytic activity. researchgate.net When ammonia is present, it preferentially reacts with the surface sulfate species. This interaction leads to the formation of ammonium sulfates, including ammonium bisulfate and ammonium cerium sulfate, instead of the more stable and deactivating cerium sulfate. researchgate.netresearchgate.net

These ammonium cerium sulfate species are less detrimental to the catalyst's performance and can even contribute to the NH₃-SCR reaction through the redox cycle between Ce³⁺ and Ce⁴⁺. researchgate.net Essentially, ammonia inhibits sulfur poisoning by two primary pathways:

It reacts with surface sulfites, forming species that can be more easily decomposed and removed. researchgate.net

It transforms deactivating cerium sulfate into more reactive ammonium cerium sulfate, preserving the active sites for the NOx reduction cycle. researchgate.net

This mechanism significantly enhances the SO₂ tolerance and operational lifetime of ceria-based SCR catalysts. mdpi.com

Cerium(IV) salts, including cerium(IV) ammonium sulfate, are effective in the removal of contaminants from wastewater through coagulation and adsorption mechanisms. When dissolved in water, the Ce(IV) ion undergoes hydrolysis to form various hydrated cerium species (e.g., [Ce(OH)x·nH₂O]⁽⁴⁻ˣ⁾⁺). researchgate.net These resulting complexes possess a large specific surface area and are highly effective at adsorbing suspended solids, organic pollutants, and other toxic ions from industrial wastewater. researchgate.net

The primary mechanism involves the high affinity of cerium for certain anions, particularly phosphate. Cerium-based coagulants react with phosphate ions to form highly stable and insoluble precipitates of cerium phosphate (CePO₄). vtruralwater.org This process effectively removes phosphorus from wastewater, which is a key factor in preventing eutrophication of water bodies. The process is efficient even at low contaminant concentrations. vtruralwater.org

The mechanism can be summarized as:

Hydrolysis: Ce(IV) ions hydrolyze to form positively charged, polynuclear hydrated complexes.

Adsorption & Charge Neutralization: These complexes adsorb onto negatively charged colloidal particles (pollutants) in the water, neutralizing their charge.

Flocculation: The neutralized particles aggregate to form larger flocs.

Precipitation: The flocs, along with insoluble precipitates like cerium phosphate, settle out and are removed from the water. vtruralwater.org

This process has been shown to significantly reduce chemical oxygen demand (COD), turbidity, and specific pollutant concentrations in wastewater. researchgate.net

Spectroscopic Characterization and Structural Elucidation of Cerium Iv Ammonium Sulfate

The detailed analysis of cerium (IV) ammonium (B1175870) sulfate (B86663) and its associated species in solution relies heavily on various spectroscopic techniques. These methods provide critical insights into the coordination environment, oxidation state, and local atomic structure of the cerium center, which are essential for understanding its chemical behavior.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory has become an indispensable tool for investigating the properties of cerium(IV) complexes in solution. By modeling the electronic distribution, DFT calculations can predict stable structures, reaction energies, and spectroscopic signatures.

In aqueous sulfuric acid, DFT studies have been crucial in determining the stable coordination environment of the Ce(IV) ion. Calculations indicate that Ce(IV) is favorably complexed by both water and sulfate (B86663)/bisulfate anions. acs.orgnih.govosti.gov Specifically, the dominant species is identified as [CeIV(H₂O)₆(HSO₄)₃]⁺, where the cerium ion is coordinated with six water molecules and three bisulfate ions. acs.orgnih.govumich.edu This structure was found to be the most energetically favorable among various potential sulfate and bisulfate complexes considered. acs.org DFT calculations showed that a structure involving three sulfate ions was energetically unfavorable, which, combined with the high concentration of HSO₄⁻ over SO₄²⁻ in acidic solution, supports the bisulfate complex as the predominant form. acs.orgnih.gov

A key area of investigation for cerium(IV) sulfate is its role in redox reactions, particularly the Ce(IV)/Ce(III) electron transfer process. Computational studies combined with experimental data have elucidated a two-step mechanism known as a CE mechanism, where a chemical step (C) precedes the electron transfer step (E). acs.orgnih.govumich.edu

The proposed mechanism involves:

Chemical Step (C): The stable [CeIV(H₂O)₆(HSO₄)₃]⁺ complex first undergoes a rapid ligand exchange. It dissociates its bisulfate anions and replaces them with water molecules from the solvent, forming the aquo ion [CeIV(H₂O)₉]⁴⁺. acs.orgresearchgate.net

Electron Transfer Step (E): This is followed by a rate-determining outer-sphere electron transfer between the [CeIV(H₂O)₉]⁴⁺ and [CeIII(H₂O)₉]³⁺ species. acs.org

This CE mechanism successfully explains experimental observations such as the asymmetry in the charge transfer and the minimal influence of the electrode material on the reaction kinetics, which points to an outer-sphere process. acs.orgnih.gov

DFT calculations are instrumental in interpreting experimental spectroscopic data. By predicting the geometric and electronic structures of potential species in solution, their theoretical spectra can be simulated and compared with measured spectra. This is particularly valuable for techniques like Extended X-ray Absorption Fine Structure (EXAFS), which probes the local atomic environment of the cerium ion.

Researchers have used DFT-optimized geometries to simulate MD-EXAFS spectra for various potential cerium complexes, including [CeIV(H₂O)₉]⁴⁺ and [CeIV(H₂O)₈SO₄]²⁺. acs.orgnih.govumich.edu Comparing these simulated spectra with experimental data for Ce(IV) in sulfuric acid revealed scattering peaks that could be assigned to a Ce-S interaction, confirming the presence of sulfate or bisulfate in the first coordination shell of the Ce(IV) ion. nih.gov The DFT-predicted shift in the Ce-O bond distance between the Ce(III) aquo ion and the Ce(IV)-bisulfate complex (0.14 Å) also showed good agreement with the experimentally observed shift (0.16 Å). acs.orgnih.gov

| Species | Parameter | Experimental Value (EXAFS) | DFT-Predicted Value | Source |

|---|---|---|---|---|

| [CeIV(H₂O)₆(HSO₄)₃]⁺ | Ce-O Coordination Number | 8.6 ± 0.5 | 9 (6 H₂O, 3 HSO₄⁻) | nih.govumich.edu |

| Ce-S Coordination Number | 3.0 ± 0.7 | 3 | nih.govumich.edu | |

| Bond Distances | CeIV-O Distance (Å) | 2.382 ± 0.006 | ~2.43 - 2.45 | nih.govosti.govumich.edu |

| CeIV-S Distance (Å) | 3.671 ± 0.016 | Not Reported | nih.govumich.edu |

DFT is used to quantify the thermodynamics of the steps involved in the Ce(IV)/Ce(III) redox reaction. Key calculated parameters include the Gibbs free energy of ligand exchange and the reorganization energy (λ) associated with electron transfer.

| Process | Thermodynamic Parameter | Calculated Value | Significance | Source |

|---|---|---|---|---|

| Ligand Exchange ([CeIV(H₂O)₉]⁴⁺ + 3HSO₄⁻ → [CeIV(H₂O)₆(HSO₄)₃]⁺ + 3H₂O) | Gibbs Free Energy (ΔG) | Agrees with experimental shift of -28.9 kJ/mol | Quantifies the high stability of the Ce(IV)-bisulfate complex. | acs.orgnih.govumich.edu |

| Electron Transfer ([CeIV(H₂O)₉]⁴⁺ + e⁻ → [CeIII(H₂O)₉]³⁺) | Reorganization Energy (λ) | Qualitative agreement with fitted experimental data | Provides insight into the kinetics of the rate-determining electron transfer step. | acs.orgumich.edu |

Molecular Dynamics (MD) Simulations for Solution Behavior

While DFT is excellent for calculating the properties of static molecular systems, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of ions and molecules in solution over time. For cerium(IV) sulfate, MD simulations help to sample the configurations of water and anions around the cerium ion, providing a dynamic picture of its solvation environment.

MD simulations, often used in conjunction with DFT and EXAFS, have been vital in characterizing the solvation shell of Ce(IV) in sulfuric acid. Simulations help to generate realistic models of the hydrated and complexed cerium ions. umich.edu The structures generated from MD can then be used to simulate spectroscopic data, such as MD-EXAFS, which provides a direct link between theoretical models and experimental results. acs.orgnih.gov These simulations confirm that the first solvation shell of Ce(IV) is occupied by both water molecules and bisulfate ions, in contrast to the Ce(III) ion, which is coordinated by nine water molecules ([CeIII(H₂O)₉]³⁺). acs.orgumich.edu The simulations also provide information on the average bond lengths and coordination numbers, which are consistent with values derived from DFT and EXAFS. acs.orgosti.gov

The CE reaction mechanism proposed for the Ce(IV)/Ce(III) redox couple inherently involves the dynamics of complex formation and dissociation. The initial chemical step requires the dissociation of three bisulfate ligands from the [CeIV(H₂O)₆(HSO₄)₃]⁺ complex to form the fully aquated [CeIV(H₂O)₉]⁴⁺ ion. MD simulations can be used to model the solvent reorganization and ligand exchange pathways that facilitate this transformation. By calculating the free energy landscape of these processes, MD can provide insights into the kinetics and mechanism of ligand exchange, which is the crucial precursor to the electron transfer event. acs.orgosti.gov The finding that this ligand exchange is a rapid pre-equilibrium step is a key insight derived from the combination of kinetic experiments and theoretical modeling. acs.orgnih.gov

Emerging Applications in Advanced Materials and Energy Systems

Cerium (IV) Ammonium (B1175870) Sulfate (B86663) in Redox Flow Battery Electrolytes

Redox flow batteries (RFBs) represent a promising technology for large-scale energy storage, essential for integrating intermittent renewable energy sources like solar and wind into the power grid. The cerium (Ce(III)/Ce(IV)) redox couple is a candidate for the positive electrolyte in these systems due to its high redox potential, which can lead to higher cell voltages and energy densities. sandia.govinnovationnewsnetwork.com

A significant challenge in the development of cerium-based RFBs is the limited solubility of cerium salts in aqueous solutions, particularly in the sulfuric acid electrolytes commonly used. sandia.gov Research has explored various strategies to improve the solubility and stability of cerium ions. While much of the focus has been on using alternative acids like methanesulfonic acid (MSA), the composition of the cerium salt itself is also a factor. sandia.gov

The table below summarizes the solubility of cerium sulfates under different conditions, highlighting the challenges that need to be addressed in electrolyte formulation.

| Cerium Salt | Temperature (°C) | Sulfuric Acid Concentration (M) | Solubility Trend |

| Cerium (III) Sulfate | 20 - 60 | 0.1 - 4.0 | Solubility is influenced by both temperature and acid concentration. |

| Cerium (IV) Sulfate | 20 - 60 | 0.1 - 4.0 | Solubility generally decreases with increasing sulfuric acid concentration due to the common ion effect. |

Research on cerium-based systems has shown promising, albeit varied, results in terms of efficiency and cycling stability. In some configurations, cerium-based RFBs have demonstrated stable cycling performance with no significant capacity fade over hundreds of cycles. sandia.gov The energy efficiency of these batteries, which is a measure of the energy returned during discharge compared to the energy supplied during charging, is a critical parameter. Studies have reported energy efficiencies for cerium-based RFBs in the range of 70-90%, depending on the specific system and operating parameters. researchgate.net

The table below presents typical performance metrics for cerium-based redox flow batteries from various studies.

| Battery Chemistry | Open Circuit Voltage (V) | Energy Efficiency (%) | Cycling Performance |

| Zinc-Cerium | ~2.4 | Varies with configuration | Stable cycling with minimal capacity fade reported in some studies. sandia.gov |

| Cerium-Vanadium | >1.7 | ~85% reported in some dual-cell configurations. | Stable charge-discharge cycles demonstrated. |

| Hydrogen-Cerium | Not specified | Up to 90% | Good durability reported. |

Understanding the fundamental chemistry of the cerium electrolyte is crucial for optimizing RFB performance. The Ce(III)/Ce(IV) redox reaction in acidic media is complex, with the cerium ions forming various complexes with sulfate or other anions present in the electrolyte. innovationnewsnetwork.com These complexation reactions affect the redox potential, solubility, and reaction kinetics of the cerium ions.

Recent studies have revealed that the molecular environment around the cerium ion changes significantly between its oxidized (Ce(IV)) and reduced (Ce(III)) states in sulfuric acid. innovationnewsnetwork.com Ce(III) is primarily surrounded by water molecules, while Ce(IV) forms complexes with sulfate or bisulfate ions. This rearrangement of the surrounding molecules upon charging and discharging is a key factor influencing the rate of electron transfer, and consequently, the battery's efficiency. innovationnewsnetwork.com This insight into the charge-transfer mechanism is vital for designing more efficient cerium-based electrolytes. The choice of supporting electrolyte, such as sulfuric acid or methanesulfonic acid, has a significant impact on the electrochemical behavior of the Ce(III)/Ce(IV) redox couple. soton.ac.uk

Precursor for Cerium-Based Nanomaterials and Oxides

Cerium (IV) ammonium sulfate serves as a valuable precursor material for the synthesis of cerium-based nanomaterials, particularly cerium (IV) oxide (CeO₂), also known as ceria. These nanomaterials are of great interest due to their diverse applications in catalysis, electronics, and biomedicine.

The hydrothermal method is a widely used technique for producing crystalline nanoparticles. In this process, an aqueous solution of a precursor, such as this compound, is heated in a sealed vessel, leading to the formation of the desired nanoparticles. researchgate.net

Studies have shown that this compound can be effectively used to synthesize nanocrystalline CeO₂ powders. researchgate.net The synthesis parameters, such as temperature, time, and the concentration of the precursor solution, play a crucial role in determining the characteristics of the resulting nanoparticles, including their size and crystallinity. For instance, CeO₂ powders synthesized hydrothermally at 180°C for 5 hours from cerium (IV) salts, including this compound, have been found to have very fine particle sizes, on the order of 30 Å (3 nm). researchgate.net The use of a tetravalent cerium precursor like this compound can be advantageous as it does not require an additional oxidation step, which is necessary when starting with a trivalent cerium salt. researchgate.netacs.org

The table below summarizes the effect of different cerium precursors on the particle size of hydrothermally synthesized CeO₂.

| Precursor | Synthesis Temperature (°C) | Synthesis Time (h) | Resulting Particle Size (Å) |

| This compound | 180 | 5 | ~30 |

| Cerium (IV) Sulfate | 180 | 5 | ~30 |

| Cerium (III) Nitrate (B79036) | 180 | 5 | ~160 |

Cerium (IV) oxide (ceria) is gaining attention as a catalyst or catalyst support for the controlled growth of carbon nanotubes (CNTs). The unique properties of ceria, including its oxygen storage capacity, can be leveraged to influence the synthesis of CNTs with specific characteristics.

While direct use of this compound as a catalyst precursor for CNT growth is not extensively documented, a logical two-step process can be inferred. First, this compound can be used to synthesize cerium (IV) oxide nanoparticles, as described in the previous section. researchgate.net These ceria nanoparticles can then be employed as a catalyst or support for the growth of CNTs. For example, ceria-supported iron or cobalt catalysts have been used to selectively grow semiconducting single-walled carbon nanotubes. researchgate.net In this application, the ceria is thought to inhibit the formation of metallic CNTs through an oxidation mechanism. Furthermore, cerium oxide nanoparticles have been dispersed on multi-walled carbon nanotubes to create composite materials with enhanced properties for applications such as field emitters. nih.gov This demonstrates the utility of cerium oxide, which can be derived from this compound, in the field of carbon nanotube technology.

Integration into Hybrid Material Systems

The integration of cerium(IV) ammonium sulfate into hybrid material systems represents a promising area of research. Hybrid materials, which combine organic and inorganic components at the molecular or nanoscale, can exhibit synergistic properties that are not present in the individual constituents.

Cerium(IV) phosphate, a related compound, has been incorporated into composite anion exchange membranes to enhance their selectivity. This suggests that cerium(IV) ammonium sulfate could be similarly utilized. For example, it could be incorporated into polymer matrices to create hybrid materials with enhanced oxidative or catalytic properties. The cerium(IV) ions could act as active sites for chemical reactions, while the polymer matrix would provide structural support and processability.

Furthermore, cerium(IV) ammonium sulfate could serve as a precursor for the in-situ synthesis of cerium-based nanoparticles within a host material. This approach could lead to the development of novel hybrid materials with applications in catalysis, sensing, and environmental remediation. The controlled decomposition of the cerium salt within the host matrix could allow for the formation of well-dispersed nanoparticles with tailored properties.

Conclusion and Future Research Directions

Summary of Key Research Findings and Methodological Advancements

Cerium (IV) ammonium (B1175870) sulfate (B86663), an inorganic compound with the formula (NH₄)₄Ce(SO₄)₄·2H₂O, is a potent oxidizing agent with a reduction potential of approximately +1.44V. wikipedia.orgpure-synth.com Its utility stems from the Ce(IV) ion, a powerful one-electron oxidant. chemicalbook.com Research has solidified its role as a versatile reagent in various chemical disciplines.

In analytical chemistry, it is a primary standard and an oxidimetric agent used in redox titrations to quantify reducing agents like ferrous iron and ascorbic acid. chemiis.com Methodological advancements have seen its application in the spectrophotometric determination of pharmaceuticals, such as ethionamide (B1671405) and lansoprazole. nih.govnih.gov These methods are often advantageous due to their simplicity, cost-effectiveness, and the use of stable, readily available chemicals. nih.gov

In organic synthesis, Cerium (IV) ammonium sulfate is a crucial oxidizing agent, particularly for the synthesis of quinones through the oxidation of aromatic rings. chemicalbook.com It serves as a valuable substitute for ceric ammonium nitrate (B79036) (CAN) in reactions where the nitrate ligand might cause complications or side reactions. chemicalbook.com Research has also explored its role as an initiator in grafting processes, such as the modification of chitosan (B1678972) with maleic anhydride. researchgate.net

Significant methodological advancements have been made in the synthesis of the compound itself. Innovations have led to the development of methods for producing high-purity this compound (greater than 99.99%), which is critical for applications in catalysis, electroplating, and chemical analysis. google.com These improved synthetic routes are often simpler, more environmentally friendly, and yield a product with enhanced solubility and a high oxidation rate. google.com Furthermore, research into the solution behavior of tetravalent metals has utilized Cerium (IV) sulfate to synthesize large, complex metal-oxo superclusters, such as those containing 62 and 70 cerium atoms. oregonstate.edu

Table 1: Summary of Research Findings and Methodological Advancements

| Area of Research | Key Findings & Advancements | Primary Application |

|---|---|---|

| Analytical Chemistry | Development of simple, rapid, and cost-effective titrimetric and spectrophotometric methods for pharmaceutical analysis. nih.govnih.gov | Quality control in pharmaceuticals. nih.gov |

| Organic Synthesis | Serves as a potent one-electron oxidant, particularly for aromatic ring oxidation; acts as an initiator for polymer grafting. chemicalbook.comresearchgate.net | Synthesis of fine chemicals and modified biopolymers. researchgate.netarchivemarketresearch.com |

| Materials Science | Development of green, simple processes for high-purity (>99.99%) crystal synthesis. google.com | Production of materials for catalysis, electroplating, and electronics. google.comarchivemarketresearch.com |

| Inorganic Chemistry | Synthesis of novel, large metal-oxo superclusters (e.g., Ce-62, Ce-70). oregonstate.edu | Fundamental research in cluster chemistry and potential catalytic applications. oregonstate.edu |

Identification of Current Challenges and Knowledge Gaps

Despite its broad utility, the research and application of this compound face several challenges. A primary constraint is the price volatility of raw materials, specifically cerium, which can impact its cost-effectiveness. archivemarketresearch.com The compound also faces competition from alternative oxidizing agents and the potential for substitution by different analytical techniques, which may offer advantages in specific contexts. archivemarketresearch.com

From an environmental and regulatory standpoint, stringent regulations govern the disposal of waste containing cerium, presenting a challenge for industrial-scale applications. archivemarketresearch.com Environmental concerns about potential cerium pollution necessitate responsible handling and disposal practices. archivemarketresearch.com

Significant knowledge gaps remain, particularly concerning the compound's fundamental chemistry. The exact structure and speciation of cerium ions in various solutions are still areas of active investigation. acs.org For instance, recent studies using EXAFS and DFT modeling have aimed to clarify the coordination environment of Ce³⁺ and Ce⁴⁺ ions in sulfuric acid, revealing that Ce⁴⁺ favorably complexes with bisulfate ions. acs.org A deeper understanding of these structures and the charge-transfer mechanism is crucial for optimizing its redox behavior in applications like flow batteries. acs.org Furthermore, while its efficacy in catalysis is recognized, the precise mechanisms in many catalytic cycles are not fully elucidated, hindering the rational design of more efficient catalytic systems.

Table 2: Current Challenges and Knowledge Gaps

| Category | Specific Challenge or Knowledge Gap | Impact |

|---|---|---|

| Economic | Fluctuating prices of raw cerium. archivemarketresearch.com | Affects cost-competitiveness for large-scale industrial use. |

| Competitive | Competition from alternative oxidizing agents and analytical techniques. archivemarketresearch.com | Limits market penetration in certain application areas. |

| Environmental | Stringent regulations on waste disposal and potential for cerium pollution. archivemarketresearch.comarchivemarketresearch.com | Increases operational costs and requires investment in waste management. |

| Fundamental Chemistry | Incomplete understanding of Ce(IV) speciation and coordination in different media. acs.org | Hinders optimization of redox applications and mechanistic studies. |

| Catalysis | Lack of detailed mechanistic understanding in various catalytic reactions. | Slows the development of next-generation catalysts with enhanced activity and selectivity. |

Prospective Avenues for Future Academic Inquiry and Innovation

Future research on this compound is poised to advance in several promising directions, driven by the need for sustainability, higher performance, and novel applications. A major trend is the development of more sustainable and environmentally friendly production processes to mitigate the environmental impact and adhere to stricter regulations. archivemarketresearch.com

In materials science, there is a significant focus on nanostructured this compound. archivemarketresearch.com Innovations in nanotechnology offer pathways to create formulations with improved catalytic activity, which could have a substantial impact on organic synthesis and industrial catalysis. archivemarketresearch.com The development of customized formulations tailored for specific applications, such as in controlled-release systems or advanced electronics manufacturing, represents another key avenue for innovation. archivemarketresearch.com

Academic inquiry is also likely to continue exploring the synthesis and application of complex cerium-based structures. The ability to form large superclusters, as demonstrated with Ce-62 and Ce-70 structures, opens up new possibilities for their use in catalysis. oregonstate.edu Further investigation into the assembly, characterization, and catalytic behavior of these and other novel cerium clusters could lead to breakthroughs in catalyst design.

Finally, addressing the fundamental knowledge gaps identified previously is a critical direction for future research. Advanced spectroscopic and computational studies to fully map the speciation of Ce(IV) in solution and elucidate reaction mechanisms will provide the foundational understanding needed to expand its applications and design more efficient chemical processes. acs.org

Table 3: Future Research Directions and Innovations

| Research Avenue | Objective | Potential Impact |

|---|---|---|

| Green Chemistry | Develop sustainable and eco-friendly production methods. archivemarketresearch.com | Reduced environmental footprint and improved regulatory compliance. |

| Nanotechnology | Synthesize and apply nanostructured this compound. archivemarketresearch.com | Enhanced catalytic activity and performance in various applications. archivemarketresearch.com |

| Custom Formulations | Create specialized formulations for targeted industrial needs. archivemarketresearch.com | Improved efficiency and efficacy in electronics, pharmaceuticals, and materials. archivemarketresearch.com |

| Inorganic Synthesis | Explore the synthesis and catalytic potential of novel cerium superclusters. oregonstate.edu | Discovery of new catalysts with unique structural and functional properties. |

| Mechanistic Studies | Elucidate charge-transfer mechanisms and speciation in solution. acs.org | Optimization of redox-based technologies and rational design of chemical processes. |

Q & A

Q. How is cerium (IV) ammonium sulfate (CAS) standardized for use in redox titrations?

CAS is standardized against ferrous ammonium sulfate (FAS) in acidic media. Dissolve FAS in sulfuric acid to prevent Fe²⁺ oxidation, then titrate with CAS using 1,10-phenanthroline as an indicator. The endpoint is marked by a color change from red (Fe²⁺-phenanthroline complex) to pale blue (excess Ce⁴⁺). The molarity is calculated using the formula:

Ensure sulfuric acid (0.25–1 M) is present to stabilize Ce⁴⁺ and prevent hydrolysis .

Q. Why is CAS preferred over other oxidizing agents in quantitative iron analysis?

CAS exhibits high oxidative stability in sulfuric acid, minimal interference from chloride ions, and a sharp redox potential (+1.44 V in H₂SO₄), enabling precise endpoint detection. Unlike potassium permanganate, it does not require heating or inert atmospheres for Fe²⁺ titration, simplifying experimental design .

Q. What are the critical factors in preparing stable CAS solutions for titration?

- Acidity : Use 0.25–1 M H₂SO₄ to prevent Ce⁴⁺ hydrolysis (Ce⁴⁺ → CeO₂ precipitates at pH > 1).

- Storage : Store in amber bottles to avoid photochemical reduction.

- Concentration : Prepare 0.1 M solutions; higher concentrations may precipitate Ce(SO₄)₂·4H₂O .

Advanced Research Questions

Q. How does the electrochemical behavior of CAS enable its use in potentiometric titrations?

Ce⁴⁺/Ce³⁺ exhibits a reversible redox couple with a well-defined Nernstian response. In titrations with Fe²⁺, the potential sharply increases at the equivalence point (ΔE > 200 mV). Use platinum and calomel electrodes to monitor the potential, ensuring a steep inflection point for accurate determination of Fe²⁺ concentrations (e.g., in ferrous ammonium sulfate) .

Q. What mechanisms govern CAS-mediated etching of ruthenium (Ru) in semiconductor applications?

In acidic CAS solutions (pH 1–2), Ce⁴⁺ oxidizes Ru to soluble Ru³⁺ via:

The etch rate is controlled by [Ce⁴⁺], temperature (20–40°C), and sulfate ion concentration. XPS studies confirm Ce³⁺/Ce⁴⁺ recycling at the Ru surface, sustaining etching without passivation .

Q. How can CAS be optimized as a recyclable oxidant in electrosynthesis?

In methanesulfonic acid (MSA) electrolytes, Ce⁴⁺ is regenerated anodically, enabling continuous oxidation of organic substrates (e.g., alcohols to ketones). Key parameters:

- Current density : 10–50 mA/cm² to balance Ce⁴⁺ regeneration and side reactions.

- [Ce³⁺] : Maintain ≤0.5 M to avoid viscosity-driven inefficiencies. Cyclic voltammetry confirms >95% Faradaic efficiency for Ce⁴⁺ regeneration .

Q. What analytical methods validate CAS purity and hydration state?

- Thermogravimetric analysis (TGA) : Differentiate hydrated forms (e.g., Ce(SO₄)₂·4H₂O vs. Ce(SO₄)₂·8H₂O) by mass loss at 110°C (water) and 400°C (SO₃ release).

- ICP-OES : Confirm Ce content (theoretical: 28.1% in anhydrous CAS).

- Redox titration : Compare experimental vs. theoretical oxidizing capacity (1 mol Ce⁴⁺ = 1 equiv) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.